molecular formula C18H12N2O5 B2598202 7-hydroxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 931954-13-1

7-hydroxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No. B2598202
CAS RN: 931954-13-1
M. Wt: 336.303
InChI Key: ZIAWFHPDLTVKQG-UHFFFAOYSA-N
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Description

The compound “7-hydroxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a type of chemical compound found in many plants. They have a 2H-chromen-2-one backbone, which is also known as a benzopyrone structure . This compound has additional functional groups attached to the coumarin backbone, including a hydroxy group (OH), a methoxyphenyl group (CH3OC6H4), and an oxadiazolyl group (C2N2O).


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the coumarin backbone, followed by the addition of the various functional groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a coumarin backbone with the additional functional groups attached at specific positions. The hydroxy group would likely contribute to the compound’s polarity and could be involved in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For instance, the hydroxy group might be deprotonated under basic conditions, while the oxadiazole ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the hydroxy group would likely make the compound capable of forming hydrogen bonds, which could affect its solubility in different solvents .

Scientific Research Applications

Antibacterial and Antifungal Activities

A novel series of oxadiazole derivatives containing 2H-chromen-2-one moiety has been synthesized, characterized, and evaluated for their potential antibacterial and antifungal activities. These compounds were developed using specific precursors synthesized from 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid and related compounds. The antibacterial and antifungal efficacies of these derivatives were assessed using the disc diffusion method, indicating their potential as antimicrobial agents (Mahesh, Sanjeeva, Manjunath, & Venkata, 2022).

Antioxidant Properties

Research has also explored the synthesis of substituted 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones and their antioxidant activities. The synthesized compounds were compared to standard antioxidants using DPPH and hydroxyl radical scavenging methods. This study found that specific derivatives exhibited significant antioxidant activities, highlighting their potential as therapeutic agents with antioxidant properties (Basappa, Penubolu, Achutha, & Kariyappa, 2021).

Synthesis and Characterization of Derivatives

Another study focused on the synthesis and characterization of new derivatives of 4-hydroxy-chromen-2-one, including compounds with potential antibacterial activity. These compounds were synthesized and characterized using various analytical techniques such as IR, NMR, and mass spectra. The antibacterial activity of these compounds was evaluated against different bacterial strains, demonstrating their effectiveness as antibacterial agents (Behrami & Dobroshi, 2019).

Cytotoxic Activities Against Cancer Cell Lines

A study on novel 7-hydroxy-4-phenylchromen-2-one linked to triazole moieties revealed their potent cytotoxic activities against various human cancer cell lines. These compounds were synthesized using a click chemistry approach and evaluated for their cytotoxic potential, showing promising results against cancer cells and indicating their potential as anticancer agents (Liu, Shen, Li, Tian, & Quan, 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many coumarin derivatives have biological activity and are used in medicine and as dietary supplements .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the specific conditions under which it is handled. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound could involve exploring its potential uses, such as in medicine or as a chemical intermediate in the synthesis of other compounds. Further studies could also investigate its physical and chemical properties in more detail .

properties

IUPAC Name

7-hydroxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O5/c1-23-13-6-3-10(4-7-13)16-19-17(25-20-16)14-8-11-2-5-12(21)9-15(11)24-18(14)22/h2-9,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAWFHPDLTVKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C(C=C4)O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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